

Application Notes and Protocols: Stereoselective Synthesis of (E)-1,2-Dibromobut-2-ene

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Compound of Interest

Compound Name: 1,2-Dibromobut-2-ene

Cat. No.: B13667446

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Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-**1,2-Dibromobut-2-ene**, a valuable intermediate in organic synthesis. The synthesis is achieved through the electrophilic addition of bromine to but-2-yne. The anti-addition mechanism, proceeding through a cyclic bromonium ion intermediate, ensures high stereoselectivity for the desired (E)-isomer. This protocol outlines the reaction setup, execution, purification, and characterization of the final product.

Introduction

(E)-**1,2-Dibromobut-2-ene** is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the double bond is crucial for its subsequent reactivity and the biological activity of the final products. The direct bromination of but-2-yne is a reliable and straightforward method to obtain the (E)-isomer with high stereoselectivity. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the alkyne triple bond.

Reaction Mechanism and Stereoselectivity

The stereoselective formation of (E)-**1,2-Dibromobut-2-ene** from but-2-yne is governed by the formation of a cyclic bromonium ion intermediate. The initial electrophilic attack of bromine on the electron-rich triple bond of but-2-yne forms this three-membered ring intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion ring, leading to the exclusive formation of the anti-addition product, the (E)-isomer.

Experimental Protocol

While a specific detailed protocol for the bromination of but-2-yne is not readily available in the searched literature, the following procedure is a representative protocol adapted from analogous reactions involving the bromination of alkynes and alkenes. It is recommended to perform a small-scale trial to optimize the reaction conditions.

Materials:

- But-2-yne
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel

- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-2-yne (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- **Addition of Bromine:** Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane. Slowly add the bromine solution dropwise to the stirred solution of but-2-yne over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it reacts.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete (as indicated by the persistence of a faint bromine color or by TLC analysis), quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-**1,2-Dibromobut-2-ene**.

Data Presentation

Table 1: Physical and Spectroscopic Data of (E)-**1,2-Dibromobut-2-ene**

Property	Value
Molecular Formula	C ₄ H ₆ Br ₂
Molecular Weight	213.90 g/mol
Appearance	Colorless liquid
Boiling Point	84-85 °C at 20 mmHg
¹ H NMR (CDCl ₃)	δ (ppm): 2.45 (s, 3H, CH ₃), 4.15 (q, 1H, CH), 1.75 (d, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 133.4, 115.8, 29.8, 23.1

Note: Spectroscopic data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Visualizations

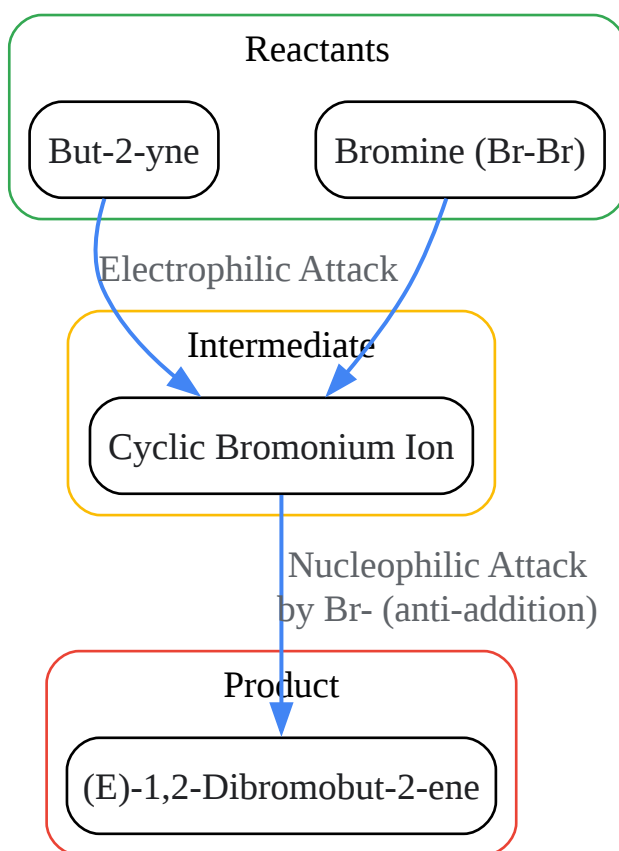
Experimental Workflow



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Caption: Experimental workflow for the synthesis of (E)-1,2-Dibromobut-2-ene.

Reaction Mechanism



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Caption: Mechanism of stereoselective bromination of but-2-yne.

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